molecular formula C3H9IOS B160819 Trimethylsulfoxonium iodide CAS No. 1774-47-6

Trimethylsulfoxonium iodide

Cat. No. B160819
CAS RN: 1774-47-6
M. Wt: 220.07 g/mol
InChI Key: BPLKQGGAXWRFOE-UHFFFAOYSA-M
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Description

Trimethylsulfoxonium iodide is a sulfoxonium salt . It is used to generate dimethyloxosulfonium methylide by reaction with sodium hydride . The latter compound is used as a methylene-transfer reagent and is used to prepare epoxides . This compound is commercially available .


Synthesis Analysis

Trimethylsulfoxonium iodide is commonly prepared by the reaction of Dimethyl Sulfoxide with approximately 2.5 equivalents of Iodomethane . After refluxing for 24 hours at 80°C, the reaction mixture is cooled and the crude solid product is filtered and washed with acetone to give the trimethylsulfoxonium iodide .


Molecular Structure Analysis

The molecular formula of Trimethylsulfoxonium iodide is C3H9IOS . Its average mass is 220.072 Da and its monoisotopic mass is 219.941864 Da .


Chemical Reactions Analysis

Trimethylsulfoxonium iodide reacts with sodium hydride to prepare dimethyloxosulfonium methylide, which is used as a methylene-transfer reagent in synthetic chemistry . It is used to prepare ylide, which reacts with carbonyl compounds to get epoxides . Further, it reacts with alpha, beta-unsaturated esters to get cyclopropyl esters .


Physical And Chemical Properties Analysis

Trimethylsulfoxonium iodide has a melting point of 208 to 212 °C . Its molecular weight is 220.07 g/mol .

Scientific Research Applications

Synthesis of Organic Compounds

Trimethylsulfoxonium iodide plays a significant role in the synthesis of various organic compounds. For instance, it is used in the [4 + 1] cyclization reaction of 2-hydroxylimides to synthesize 3-amino-2,3-dihydrobenzofurans, exhibiting wide scope and compatibility with functional groups (Fang et al., 2022). Similarly, it is instrumental in the simplified extension of the Johnson-Corey-Chaykovsky epoxidation for synthesizing γ-lactones from ketoacids (Triandafillidi et al., 2019). Additionally, trimethylsulfoxonium iodide is utilized in the synthesis of anti-α-amino epoxide, a precursor to protease inhibitors (Wang & Nugent, 2006).

Applications in Annulation Reactions

Trimethylsulfoxonium iodide is key in annulation reactions. For example, it is used in the formal [4 + 1] annulation of α-arylhydrazonoketones for the one-pot synthesis of substituted pyrazoles and dihydropyrazoles (Zhang et al., 2016). It is also employed in the cyclopropanation of α,β-unsaturated carbonyl compounds (Paxton & Taylor, 2007), and in the synthesis of β-hydroxy-γ-lactams from α,α-dialkyl β-oxo amides (Zhang et al., 2013).

Use in Chemical Analysis and Solar Cells

Trimethylsulfoxonium iodide is used in chemical analysis, such as in solid-state separated local field NMR experiments (deAzevedo et al., 2008). It's also applied in the synthesis of 2,3-dihydro-3-methylidene-1H-isoindol-1-ones (Kobayashi et al., 2010), and in the structure determination of trimethylsulfoxonium-exchanged vermiculite (Johns et al., 2013). Additionally, it's used in dye-sensitized solar cells with electrolyte based on a trimethoxysilane-derivatized ionic liquid (Jovanovski et al., 2006).

Novel Compound Synthesis

It is involved in the synthesis of novel compounds such as N-homobicyclic dideoxynucleoside analogues (Swamy et al., 2012), and trimethylsulfonium lead triiodide, a new hybrid halide perovskite (Kaltzoglou et al., 2017).

Safety And Hazards

Trimethylsulfoxonium iodide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

From 2023 to 2030, the Trimethylsulfoxonium Iodide market displays a consistent and positive growth direction, indicating a favorable outlook for the industry .

properties

InChI

InChI=1S/C3H9OS.HI/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BPLKQGGAXWRFOE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](=O)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H9IOS
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DSSTOX Substance ID

DTXSID001014581
Record name Trimethyloxosulphonium iodide
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Molecular Weight

220.07 g/mol
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Physical Description

Yellow crystalline powder; [Alfa Aesar MSDS]
Record name Trimethylsulfoxonium iodide
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Product Name

Trimethylsulfoxonium iodide

CAS RN

1774-47-6
Record name Sulfoxonium, trimethyl-, iodide (1:1)
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Record name Sulfoxonium, trimethyl-, iodide (1:1)
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Record name Trimethylsulfoxonium iodide
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Record name Sulfoxonium, trimethyl-, iodide (1:1)
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Citations

For This Compound
1,330
Citations
I Triandafillidi, A Savvidou, CG Kokotos - Organic letters, 2019 - ACS Publications
… (21b) In the final step, the application of our methodology utilizing trimethylsulfoxonium iodide and sodium hydride led to product 3c in 24% yield over two steps. Unfortunately, 3c was …
Number of citations: 14 pubs.acs.org
JS Ng, C Liu, EM McGarrigle… - … of Reagents for Organic …, 2001 - Wiley Online Library
… in THF than trimethylsulfoxonium iodide. Both sulfoxonium … Analysis of Reagent Purity: the purity of trimethylsulfoxonium iodide and … Purification: trimethylsulfoxonium iodide and …
Number of citations: 3 onlinelibrary.wiley.com
H Deng, L Xiang, Z Yuan, B Lin, Y He, Q Hou… - Organic & …, 2023 - pubs.rsc.org
… Since (CH 3 ) 3 SI is only suited for methyl dithiocarbamation of secondary amines but not primary amines, we next turned to examine trimethylsulfoxonium iodide (TMSO-I) as an …
Number of citations: 2 pubs.rsc.org
Z Olender, R Poupko, Z Luz, B Tesche… - Journal of Magnetic …, 1995 - Elsevier
The carbon-13 chemical-shift tensors of the methyl groups in solid trimethylsulfoxonium iodide (TMSI) were determined by recording chemical-shift rotation patterns of three single …
Number of citations: 6 www.sciencedirect.com
MM Rahman, C Ge, K Yoo, JJ Lee - Materials Today Energy, 2021 - Elsevier
… Synthesis of trimethylsulfoxonium iodide Trimethylsulfoxonium iodide ((CH 3 ) 3 SOI or TMSOI) was synthesized by refluxing a solution of DMSO and CH 3 I (molar ratio 1:3) at 80 ο C for …
Number of citations: 7 www.sciencedirect.com
S Malik, UK Nadir, PS Pandey - Synthetic Communications®, 2008 - Taylor & Francis
… To test these ideas, several arenesulfonamides 3a–j were treated with trimethylsulfoxonium iodide 2 and KOH under microwave irradiation on solid support to get the corresponding …
Number of citations: 9 www.tandfonline.com
Z Fang, Y Zhang, Y Guo, Q Jin, H Zhu, H Xiu… - New Journal of …, 2022 - pubs.rsc.org
… To demonstrate the utility of our environmentally benign, efficient and simple protocol, a gram scale reaction of 1a with trimethylsulfoxonium iodide in the presence of NaH (150 mol%) in …
Number of citations: 0 pubs.rsc.org
J Luo, F Lu, KJ Shea - ACS Macro Letters, 2012 - ACS Publications
… Preliminary studies established that the addition of catalytic amounts of trihexylborane (B(hexyl) 3 ) to degassed suspensions of trimethylsulfoxonium iodide 1 in 50% aqueous NaOH …
Number of citations: 17 pubs.acs.org
M Treichel, R Xun, CF Williams, JC Gaitor… - The Journal of …, 2022 - ACS Publications
… All solvents, sulfur monochloride, thionyl chloride, sulfuryl chloride, secondary amines, trimethylsulfonium iodide, trimethylsulfoxonium iodide, and triphenylsulfonium tetrafluoroborate …
Number of citations: 4 pubs.acs.org
TR Reddy, DS Rao, K Babachary… - European Journal of …, 2016 - Wiley Online Library
… Trimethylsulfoxonium iodide (1b) efficiently promoted this transformation when used together with 2, albeit with a lower selectivity than that seen when 1a was used together with 2 (…

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